molecular formula C9H10ClNO B1287658 2-Methyl-benzofuran-5-ylamine hydrochloride CAS No. 23968-37-8

2-Methyl-benzofuran-5-ylamine hydrochloride

Cat. No. B1287658
CAS RN: 23968-37-8
M. Wt: 183.63 g/mol
InChI Key: MDVOJFDJZLPIKR-UHFFFAOYSA-N
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Description

The compound "2-Methyl-benzofuran-5-ylamine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related benzofuran derivatives, which can provide insight into the chemical behavior and properties that might be expected from similar compounds. For instance, the papers describe the synthesis and crystal structure of methyl benzofuran acetates with methylsulfinyl substituents , and the antioxidant properties of benzofuran-2-yl derivatives .

Synthesis Analysis

The synthesis of related benzofuran compounds involves the oxidation of methyl benzofuran acetates using 3-chloroperoxybenzoic acid . This method could potentially be adapted for the synthesis of 2-Methyl-benzofuran-5-ylamine by choosing appropriate starting materials and reagents that introduce the amine group at the desired position on the benzofuran ring.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the planarity of the benzofuran system and the orientation of substituents around this plane. In the case of the methylsulfinyl benzofuran acetates, the oxygen atom and methyl group of the substituent lie on opposite sides of the benzofuran plane . This information suggests that the molecular structure of 2-Methyl-benzofuran-5-ylamine would also exhibit a planar benzofuran core with substituents oriented around it.

Chemical Reactions Analysis

While the papers do not directly discuss the chemical reactions of 2-Methyl-benzofuran-5-ylamine, they do provide insights into the reactivity of benzofuran derivatives. The presence of the amine group in 2-Methyl-benzofuran-5-ylamine would likely make it a nucleophile capable of participating in various chemical reactions, such as forming salts with acids or engaging in coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be inferred from their molecular structure. The crystal structure of the compounds in the papers is stabilized by aromatic π–π interactions and hydrogen bonding . These interactions suggest that 2-Methyl-benzofuran-5-ylamine hydrochloride would likely exhibit solid-state stability and could form similar intermolecular interactions. The antioxidant properties of benzofuran derivatives, as demonstrated by compound 2b in paper , indicate that 2-Methyl-benzofuran-5-ylamine could also possess radical scavenging abilities, depending on the nature of its substituents.

Scientific Research Applications

Antimicrobial Activities

A series of fluorine-containing heterocyclic systems, including analogs similar to 2-methyl-benzofuran-5-ylamine hydrochloride, have been synthesized and evaluated for in vitro antibacterial and antifungal activities. The study utilized microwave-assisted Claisen-Schmidt condensation and cyclocondensation methods, revealing some compounds with good antimicrobial activities against various bacteria and fungi (Chundawat, Sharma, & Bhagat, 2014).

Synthesis and Antituberculosis Activity

Benzofuran compounds, including those related to 2-methyl-benzofuran-5-ylamine hydrochloride, are noted for their presence in natural products and as chelating agents. Research has focused on the synthesis and antituberculosis study of these compounds, highlighting their potential in medicinal chemistry and drug development (Thorat et al., 2016).

Cytotoxic Activities

Investigations into the cytotoxic activities of benzofuran derivatives, including structures similar to 2-methyl-benzofuran-5-ylamine hydrochloride, have been conducted. These studies are crucial for understanding the potential therapeutic applications of these compounds in treating various cancer types (Bhalgat et al., 2011).

Photophysical and Solvent Effect Studies

Research into the photophysical properties and solvent effects on benzofuran derivatives has provided insights into their potential applications in luminescence materials and fluorescent probes. Such studies are foundational for designing materials with specific optical properties (Maridevarmath et al., 2019).

properties

IUPAC Name

2-methyl-1-benzofuran-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c1-6-4-7-5-8(10)2-3-9(7)11-6;/h2-5H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVOJFDJZLPIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617048
Record name 2-Methyl-1-benzofuran-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-benzofuran-5-ylamine hydrochloride

CAS RN

23968-37-8
Record name 2-Methyl-1-benzofuran-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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